(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate
Description
Benzo-Fused Heterocyclic Systems
The core of the compound features a benzo[d]triazin-4-one system, classified under fused heterocycles where a benzene ring is annulated to a triazine ring. According to IUPAC nomenclature for fused systems, the prefix "benzo" indicates benzene fusion, while the bracketed letter "[d]" specifies the position of fusion relative to the heterocycle’s numbering. In this case, the triazine’s 1,2,3-positions align with the benzene’s 1,2,3-positions, creating a planar, conjugated system (Fig. 1).
Table 1: Comparison of Benzo-Fused Heterocycles
The triazine component introduces three nitrogen atoms, creating electron-deficient regions that influence reactivity. The 4-oxo group further enhances polarity, enabling hydrogen bonding and dipole interactions.
Substituent Effects and Steric Considerations
The 3,4,5-trimethoxybenzoate ester substituent introduces both electronic and steric effects:
- Electronic Effects : Methoxy groups act as electron donors via resonance, increasing electron density on the benzene ring. This contrasts with the electron-withdrawing oxo group on the triazine, creating a push-pull electronic gradient.
- Steric Effects : The three methoxy groups at positions 3, 4, and 5 create a crowded environment, restricting rotational freedom around the ester linkage. This steric hindrance impacts conformational flexibility and intermolecular interactions.
The ester bridge (-O-CO-O-) connects the two aromatic systems, serving as a spacer that modulates electronic communication between the triazine and benzoate moieties. X-ray crystallography of analogous compounds reveals dihedral angles of 45–60° between the planes of the fused rings and the ester group, minimizing orbital overlap.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-24-14-8-11(9-15(25-2)16(14)26-3)18(23)27-10-21-17(22)12-6-4-5-7-13(12)19-20-21/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZXYEOLHIWHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazine ring followed by the introduction of the benzoate moiety through esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the triazine ring or the benzoate moiety, leading to a variety of products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
Biologically, this compound has shown promise in various assays, including enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electronic conductivity. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural and Functional Comparisons
Pharmacological and Biopharmaceutic Comparisons
(a) Activity Against Cancer Targets
- The benzotriazinone-benzoate compound shares structural similarities with combretastatin analogues (e.g., oxazolone derivatives in Table 1), which disrupt microtubule assembly . However, the benzotriazinone core may enhance enzyme inhibition (e.g., α-glucosidase) compared to the oxazolone ring .
- Methyl 3,4,5-trimethoxybenzoate derivatives (, compounds 11 and 13) show potent activity against melanoma and non-melanoma skin cancer cells, suggesting that the trimethoxyphenyl group is critical for antineoplastic effects .
(b) Enzyme Inhibition Profiles
- Benzotriazinone carboxamides (e.g., 14a–14n) exhibit α-glucosidase inhibition due to the triazinone moiety, while the benzoate ester in the target compound may improve membrane permeability via lipophilic ester linkages .
- The sulfamoylbenzoate derivative (compound 3, ) inhibits P-glycoprotein and CA XII, highlighting the role of sulfonamide groups in multidrug resistance reversal .
(c) Physicochemical Properties
- Solubility: The benzotriazinone-benzoate compound likely has lower aqueous solubility than its carboxamide analogues (e.g., 14a) due to the ester group’s hydrophobicity .
- Bioavailability : Amide-linked derivatives (e.g., 14a) may exhibit longer half-lives compared to ester-linked compounds, which are prone to hydrolysis .
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate belongs to a class of organic molecules characterized by a triazinone core structure. This compound has garnered attention due to its potential biological activities, which may include anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula for This compound is . Its structure features a triazinone ring fused with a trimethoxybenzoate moiety, contributing to its unique biological interactions.
Target Enzymes
Research indicates that compounds with similar structures often target specific enzymes such as:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BuChE)
These enzymes play critical roles in neurotransmission and metabolic pathways. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions or exhibiting neuroprotective effects.
Anticancer Activity
Several studies have reported the anticancer potential of triazinone derivatives. For instance, This compound has shown promise in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast cancer) | 0.30 - 157.4 | Varying degrees of inhibition observed |
| CAMA-1 | 0.16 - 139 | Notable effects on cell viability |
| HCC1954 | 0.09 - 93.08 | Strong inhibition noted |
These findings suggest that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.
Antimicrobial Activity
Compounds with triazine or triazinone structures have been associated with antimicrobial properties. The presence of multiple functional groups in This compound may enhance its interaction with microbial targets.
Case Studies and Research Findings
- Pharmacophore-Oriented Discovery : A study utilizing pharmacophore modeling identified derivatives of benzotriazine as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), crucial for herbicide development. The identified compound exhibited an IC50 value significantly lower than existing herbicides like mesotrione .
- Inhibition Studies : Experimental data indicated that compounds similar to This compound effectively inhibited target enzymes involved in cancer metabolism and microbial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
